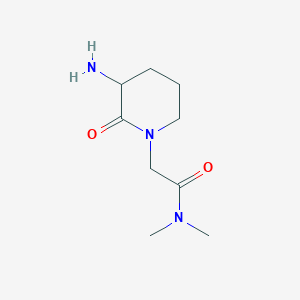![molecular formula C26H30N2O2S2Zn-2 B12316330 Zinc, bis[2-(2-benzothiazolyl-kN3)phenolato-kO]-, (T-4)-](/img/structure/B12316330.png)
Zinc, bis[2-(2-benzothiazolyl-kN3)phenolato-kO]-, (T-4)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of zinc, bis[2-(2-benzothiazolyl-kN3)phenolato-kO]-, (T-4)- typically involves the reaction of zinc salts with 2-(2-benzothiazolyl)phenol in an appropriate solvent. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation. The product is then purified through recrystallization or other suitable purification techniques .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions in controlled environments to ensure high yield and purity. The process may include steps such as solvent extraction, filtration, and drying to obtain the final product in a stable form .
Chemical Reactions Analysis
Types of Reactions
Zinc, bis[2-(2-benzothiazolyl-kN3)phenolato-kO]-, (T-4)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states.
Reduction: It can also be reduced, although this is less common.
Substitution: The phenolato ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state complexes, while substitution reactions may produce a variety of zinc coordination compounds with different ligands .
Scientific Research Applications
Zinc, bis[2-(2-benzothiazolyl-kN3)phenolato-kO]-, (T-4)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other coordination compounds and as a catalyst in various organic reactions.
Biology: The compound’s photoluminescent properties make it useful in biological imaging and as a probe in fluorescence microscopy.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent due to its unique chemical properties.
Industry: It is widely used in the production of OLEDs and other photonic materials, contributing to advancements in display technology and lighting .
Mechanism of Action
The mechanism by which zinc, bis[2-(2-benzothiazolyl-kN3)phenolato-kO]-, (T-4)- exerts its effects is primarily through its interaction with light. The compound absorbs light and re-emits it, a property known as photoluminescence. This process involves the excitation of electrons to higher energy states and their subsequent return to lower energy states, releasing energy in the form of light. The molecular targets and pathways involved include the zinc ion and the benzothiazolyl and phenolato ligands, which play crucial roles in the compound’s photoluminescent behavior .
Comparison with Similar Compounds
Similar Compounds
Zinc phthalocyanine: Another zinc coordination compound used in photonic materials.
Copper phthalocyanine: Similar in structure but contains copper instead of zinc.
8-Hydroxyquinoline zinc: Used in similar applications but has different ligands
Uniqueness
Zinc, bis[2-(2-benzothiazolyl-kN3)phenolato-kO]-, (T-4)- is unique due to its specific combination of benzothiazolyl and phenolato ligands, which confer distinct photoluminescent properties. This makes it particularly valuable in the development of OLEDs and other advanced photonic materials .
Properties
Molecular Formula |
C26H30N2O2S2Zn-2 |
|---|---|
Molecular Weight |
532.0 g/mol |
IUPAC Name |
zinc;2-(3a,4,5,6,7,7a-hexahydro-2H-1,3-benzothiazol-3-id-2-yl)phenolate |
InChI |
InChI=1S/2C13H16NOS.Zn/c2*15-11-7-3-1-5-9(11)13-14-10-6-2-4-8-12(10)16-13;/h2*1,3,5,7,10,12-13,15H,2,4,6,8H2;/q2*-1;+2/p-2 |
InChI Key |
IIUVCNPFSUUENC-UHFFFAOYSA-L |
Canonical SMILES |
C1CCC2C(C1)[N-]C(S2)C3=CC=CC=C3[O-].C1CCC2C(C1)[N-]C(S2)C3=CC=CC=C3[O-].[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-Cyclohexyl-1-{[(9H-fluoren-9-YL)methoxy]carbonyl}pyrrolidine-2-carboxylic acid](/img/structure/B12316280.png)



![2-{6-bromo-3H-imidazo[4,5-b]pyridin-2-yl}pyridine](/img/structure/B12316311.png)




![4-acetyl-N-[(3-chlorophenyl)methyl]-1-methyl-1H-pyrrole-2-carboxamide](/img/structure/B12316344.png)
